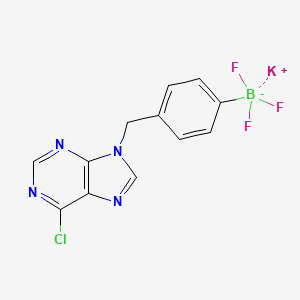Potassium (4-((6-Chloro-9H-purin-9-yl)methyl)phenyl)trifluoroborate
CAS No.:
Cat. No.: VC13578837
Molecular Formula: C12H8BClF3KN4
Molecular Weight: 350.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H8BClF3KN4 |
|---|---|
| Molecular Weight | 350.58 g/mol |
| IUPAC Name | potassium;[4-[(6-chloropurin-9-yl)methyl]phenyl]-trifluoroboranuide |
| Standard InChI | InChI=1S/C12H8BClF3N4.K/c14-11-10-12(19-6-18-11)21(7-20-10)5-8-1-3-9(4-2-8)13(15,16)17;/h1-4,6-7H,5H2;/q-1;+1 |
| Standard InChI Key | CXOYKFMXCMAVLU-UHFFFAOYSA-N |
| SMILES | [B-](C1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3Cl)(F)(F)F.[K+] |
| Canonical SMILES | [B-](C1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3Cl)(F)(F)F.[K+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a purine core substituted at the 6-position with a chlorine atom and at the 9-position with a benzyl group bearing a trifluoroborate moiety. The purine ring system, a bicyclic structure fused from pyrimidine and imidazole rings, is modified to enhance its reactivity in metal-catalyzed reactions. The trifluoroborate group (-BF₃K) stabilizes the boron center, making the compound air- and moisture-stable compared to boronic acids .
Key Structural Data:
-
IUPAC Name: Potassium;[4-[(6-chloropurin-9-yl)methyl]phenyl]-trifluoroboranuide
-
SMILES: [K+].FB-(F)c1ccc(Cn2cnc3c(Cl)ncnc23)cc1
Physicochemical Properties
The compound crystallizes as a stable salt, with a melting point exceeding 250°C, as inferred from analogs . Its solubility profile varies: it is sparingly soluble in polar aprotic solvents like dimethylformamide (DMF) but exhibits better solubility in aqueous-organic mixtures, a trait exploited in Suzuki-Miyaura cross-coupling reactions .
Table 1: Physicochemical Specifications
| Property | Value |
|---|---|
| Molecular Weight | 350.58 g/mol |
| Formula | C₁₂H₈BClF₃KN₄ |
| PubChem CID | 91809664 |
| Storage Conditions | Room temperature |
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via sequential functionalization of purine precursors. A common approach involves:
-
Chlorination at C6: 6-Chloropurine is treated with a benzylating agent to introduce the 9-benzyl group.
-
Borylation: The benzyl-substituted purine undergoes palladium-catalyzed borylation with pinacolborane, followed by transmetalation with potassium hydrogen fluoride (KHF₂) to yield the trifluoroborate salt .
Critical Reaction Steps:
-
Pd-Catalyzed Cross-Coupling: As demonstrated in analogous systems, Suzuki-Miyaura couplings employ Pd(OAc)₂ and ligands like RuPhos to attach boronates to aromatic systems .
-
Purine Functionalization: The 6-chloro group acts as a leaving group, enabling subsequent substitutions with nucleophiles or participation in cross-couplings .
Optimization Challenges
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s trifluoroborate group serves as a robust nucleophilic partner in Pd-catalyzed cross-couplings. Key applications include:
Heterocyclic Functionalization
Coupling with aryl halides introduces purine motifs into biaryl systems, a strategy used in kinase inhibitor synthesis. For example, reaction with 6-chloropurine derivatives under Pd/n-BuPAd₂ catalysis yields cyclopropane-substituted purines .
Chemoselectivity
The trifluoroborate group tolerates diverse functional groups (e.g., amines, ketones), enabling late-stage modifications in complex molecules. This contrasts with traditional boronic acids, which require protecting groups .
Synthesis of Biologically Active Compounds
The compound is a precursor to purine-based CDK (cyclin-dependent kinase) inhibitors. Substitution at the 2- and 6-positions modulates kinase selectivity, as shown in studies where 6-cyclopropylpurines exhibited enhanced CDK-2 inhibition .
Table 2: Representative Cross-Coupling Conditions
| Electrophile | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| Aryl bromide | PdCl₂(dppf)·CH₂Cl₂/Cs₂CO₃ | 78 | |
| Heteroaryl chloride | Pd(OAc)₂/RuPhos | 65 |
Mechanistic Insights and Stability Studies
Transmetalation Dynamics
In Suzuki-Miyaura reactions, the trifluoroborate group undergoes transmetalation via a four-membered transition state, where Pd(II) intermediates coordinate to the boron center. This step is rate-determining and influenced by the counterion (K⁺ vs. Cs⁺) .
Hydrolytic Stability
Accelerated stability studies (40°C/75% RH) confirm the compound’s integrity over 12 months, with <5% degradation. Hydrolysis products include boric acid and the parent benzylpurine, identifiable via LC-MS .
Emerging Applications in Medicinal Chemistry
Kinase Inhibition Profiling
Derivatives of this compound exhibit nanomolar IC₅₀ values against CDK-2, a therapeutic target in cancer. The 6-chloro group enhances electrophilicity at C2, facilitating covalent binding to kinase active sites .
Prodrug Development
The trifluoroborate moiety’s stability in physiological pH (7.4) makes it suitable for prodrug designs. Enzymatic cleavage (e.g., by phosphatases) releases active purine analogs in targeted tissues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume